

# Application Note: Mass Spectrometry Analysis of 6-Fluorobenzo[d]isoxazol-3-ylamine

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## Compound of Interest

Compound Name: 6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No.: B061654

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## Abstract

This document provides a detailed protocol for the characterization of **6-Fluorobenzo[d]isoxazol-3-ylamine** using mass spectrometry. While specific experimental fragmentation data for this compound is not widely published, this application note outlines a comprehensive analytical approach based on common methodologies for similar heterocyclic compounds. The protocol covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis. A predicted fragmentation pathway and a summary of expected quantitative data are presented to guide researchers in their analysis.

## Introduction

**6-Fluorobenzo[d]isoxazol-3-ylamine** is a heterocyclic amine of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such novel compounds. This note details the application of Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique suitable for polar molecules like the target compound, for its characterization. The provided methodologies are based on established practices for the analysis of related fluoro-substituted benzothiazole and benzisoxazole derivatives.<sup>[1][2][3][4]</sup>

## Predicted Mass Spectral Data

Due to the limited availability of public domain mass spectral data for **6-Fluorobenzo[d]isoxazol-3-ylamine**, the following table summarizes the predicted mass-to-charge ratios ( $m/z$ ) for the protonated molecule and potential major fragments under positive ion ESI conditions.

| Assignment | Predicted $m/z$ | Description                 |
|------------|-----------------|-----------------------------|
| $[M+H]^+$  | 167.04          | Protonated parent molecule  |
| Fragment 1 | 139.03          | Loss of CO                  |
| Fragment 2 | 124.04          | Loss of HCN from Fragment 1 |
| Fragment 3 | 111.02          | Loss of F                   |

Note: These are theoretical values. Actual observed  $m/z$  may vary slightly depending on instrumentation and experimental conditions.

## Experimental Protocol: LC-MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

### 1. Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **6-Fluorobenzo[d]isoxazol-3-ylamine** in a suitable organic solvent such as methanol or acetonitrile.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the initial mobile phase composition.

### 2. Liquid Chromatography Parameters

- **Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
- **Mobile Phase A:** Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient Elution:

- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-7 min: 95% B
- 7-7.1 min: 95% to 5% B
- 7.1-10 min: 5% B

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2-5  $\mu$ L.

- Column Temperature: 40 °C.

### 3. Mass Spectrometry Parameters

- Ionization Mode: Electrospray Ionization (ESI), Positive.[\[1\]](#)
- Scan Range: m/z 50-500.[\[1\]](#)
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/Hr.
- Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation and study the resulting ions.

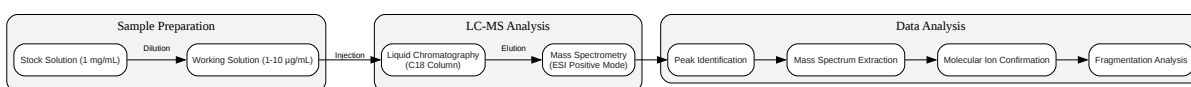
## Data Analysis

The acquired data should be processed using appropriate software. The analysis workflow should include:

- **Peak Identification:** Identify the chromatographic peak corresponding to **6-Fluorobenzo[d]isoxazol-3-ylamine**.
- **Mass Spectrum Extraction:** Extract the mass spectrum for the identified peak.
- **Molecular Ion Confirmation:** Confirm the presence of the protonated molecular ion  $[M+H]^+$  at the expected  $m/z$ .
- **Fragmentation Analysis (MS/MS):** If tandem mass spectrometry was performed, analyze the fragmentation pattern to confirm the structure. Compare the observed fragments with the predicted fragmentation pathway.

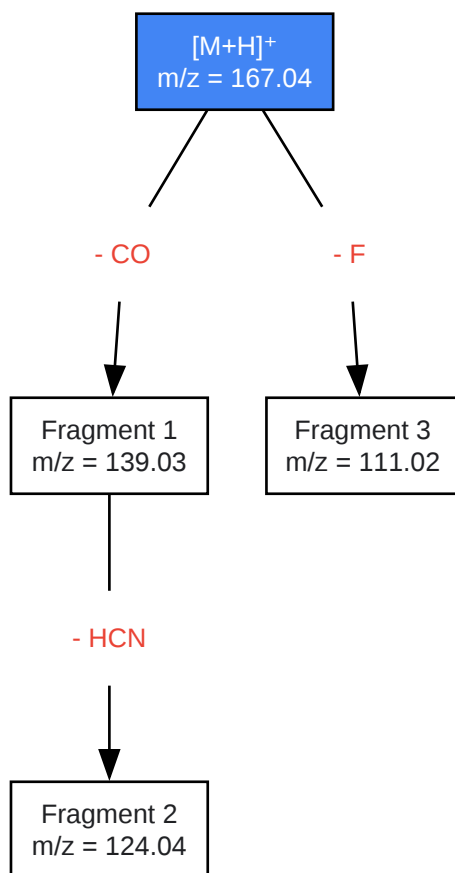
## Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for **6-Fluorobenzo[d]isoxazol-3-ylamine**.



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Caption: LC-MS experimental workflow for **6-Fluorobenzo[d]isoxazol-3-ylamine**.



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Caption: Predicted fragmentation of **6-Fluorobenzo[d]isoxazol-3-ylamine**.

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